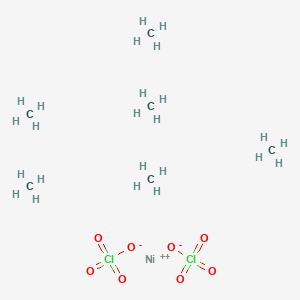

Nickel diperchlorate hexahydrate

Descripción

Nickel(II) diperchlorate hexahydrate, with the chemical formula Ni(H₂O)₆₂, is a compound that has garnered significant interest in the scientific community. This article explores the multifaceted nature of this compound, delving into its role in contemporary research, the historical context of its related chemistry, the breadth of academic investigations into similar compounds, and its relevance across various scientific disciplines.

Propiedades

Número CAS |

13520-61-1 |

|---|---|

Fórmula molecular |

ClH3NiO5 |

Peso molecular |

177.17 g/mol |

Nombre IUPAC |

nickel;perchloric acid;hydrate |

InChI |

InChI=1S/ClHO4.Ni.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2 |

Clave InChI |

BOUCBOLTHQZUOK-UHFFFAOYSA-N |

SMILES |

C.C.C.C.C.C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |

SMILES canónico |

O.OCl(=O)(=O)=O.[Ni] |

Origen del producto |

United States |

Methodologies for the Synthesis and Crystallization of Nickel Diperchlorate Hexahydrate

Direct Synthesis Pathways and Optimization Strategies

The primary methods for synthesizing nickel diperchlorate hexahydrate involve aqueous solution reactions. These pathways are designed to be straightforward, yielding the hexahydrate form through controlled crystallization.

Solvent-Assisted Preparative Methods

Aqueous solutions of nickel(II) perchlorate (B79767) are typically prepared through the reaction of a nickel(II) source with perchloric acid. cymitquimica.comsciencemadness.org Common nickel precursors for this acid-base reaction include:

Nickel(II) carbonate

Nickel(II) hydroxide (B78521)

Nickel(II) oxide sciencemadness.org

Nickel(II) chloride cymitquimica.com

The general reaction involves the treatment of the nickel compound with perchloric acid, leading to the formation of aqueous nickel(II) perchlorate and a byproduct, such as water or carbon dioxide. For example, the reaction with nickel(II) oxide proceeds as follows:

NiO + 2 HClO₄ → Ni(ClO₄)₂ + H₂O sciencemadness.org

An alternative solvent-assisted method is a precipitation reaction involving the mixing of aqueous solutions of nickel(II) sulfate (B86663) and barium perchlorate. sciencemadness.org This process takes advantage of the insolubility of barium sulfate, which precipitates out of solution, leaving the desired nickel(II) perchlorate in the aqueous phase. sciencemadness.org

NiSO₄ + Ba(ClO₄)₂ → Ni(ClO₄)₂ + BaSO₄(s) sciencemadness.org

Following the reaction, the solution is typically filtered to remove any solid byproducts or unreacted materials, and the resulting clear solution of nickel(II) perchlorate is then subjected to crystallization. sciencemadness.org

Temperature and Concentration Dependent Crystallization Protocols

The crystallization of nickel perchlorate from an aqueous solution is highly dependent on both temperature and solute concentration, which dictate the specific hydrate (B1144303) that forms. cymitquimica.com Several hydrated forms of nickel perchlorate have been identified, each with a distinct crystalline structure and appearance. cymitquimica.comwikipedia.org The hexahydrate, Ni(ClO₄)₂·6H₂O, which typically appears as blue or green crystals, is the most common and stable form under standard laboratory conditions. cymitquimica.comresearchgate.net

The isolation of different hydrates is possible by carefully controlling the crystallization temperature. For instance, the nonahydrate is reported to crystallize at a low temperature of -21.3 °C, while the pentahydrate can form at room temperature. cymitquimica.com The solubility of the hexahydrate in water is also temperature-dependent, a key factor in crystallization protocols. While specific solubility data varies slightly between sources, the trend indicates increasing solubility with temperature, which is leveraged during recrystallization to obtain pure crystals. Evaporation of the solvent from a saturated solution is a common technique to induce crystallization and yield the solid hexahydrate product. sciencemadness.org

Table 1: Physical Properties of Nickel Perchlorate Hydrates

| Hydrate Form | Chemical Formula | Color | Melting Point (°C) |

| Pentahydrate | Ni(ClO₄)₂·5H₂O | Green | 149 (decomposes) |

| Hexahydrate | Ni(ClO₄)₂·6H₂O | Blue/Green | 140 |

| Octahydrate | Ni(ClO₄)₂·8H₂O | Cyan | - |

| Nonahydrate | Ni(ClO₄)₂·9H₂O | - | - |

| Data compiled from multiple sources. cymitquimica.comwikipedia.org |

Mechanochemical Synthesis Approaches for Related Nickel Perchlorate Compounds

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. researchgate.netnih.gov While specific documentation on the direct mechanochemical synthesis of this compound is not prominent, research into related compounds demonstrates the viability of this approach in solid-state inorganic synthesis.

Studies have shown that perchlorate (ClO₄⁻) itself can be generated mechanochemically by the mechanical activation of silicate (B1173343) minerals in the presence of chloride salts. ucl.ac.ukucl.ac.ukresearchgate.net This process, which involves the breaking of silicate bonds and reaction with atmospheric oxygen, highlights that the formation of the perchlorate anion can be achieved through mechanical force. ucl.ac.ukresearchgate.net

Formation of this compound as a Precursor in Complex Synthesis

This compound is a widely utilized starting material or precursor in the field of coordination chemistry. cymitquimica.comsigmaaldrich.com Its high solubility in water and some polar organic solvents, along with the weakly coordinating nature of the perchlorate anion, makes it an excellent source of Ni²⁺ ions for the synthesis of more complex structures. cymitquimica.comwikipedia.org

Utilization in Homometallic Complex Generation

The compound serves as a key precursor for the generation of homometallic complexes, which contain only one type of metal center (in this case, nickel). cymitquimica.com Researchers use nickel(II) perchlorate hexahydrate to react with various organic ligands to create new coordination compounds with specific electronic and magnetic properties. cymitquimica.comrsc.org

Examples of such applications include the synthesis of:

Tris(ethylenediamine)nickel perchlorate: A complex formed with the bidentate ligand ethylenediamine (B42938). sciencemadness.org

Nickel hexamine perchlorate, Ni(NH₃)₆₂: An ammine complex that precipitates as a fine blue solid upon the addition of excess ammonia (B1221849) to a nickel perchlorate solution. sciencemadness.org

Complexes with polymethylenebis(phenylthiourea) ligands: These reactions can yield species with different coordination numbers and geometries, such as square-planar or octahedral, depending on the reaction conditions and the specific ligand used. rsc.org

Structural Elucidation and Solid State Characterization of Nickel Diperchlorate Hexahydrate and Its Derivatives

Crystallographic Investigations via X-ray Diffraction

X-ray diffraction stands as a cornerstone technique for the precise determination of crystal structures. For nickel diperchlorate hexahydrate, these studies have provided invaluable insights into its coordination environment, bonding, and supramolecular assembly.

Single-Crystal X-ray Diffraction Methodologies for Coordination Environment Determination

Single-crystal X-ray diffraction is the definitive method for establishing the coordination geometry of the nickel(II) ion in this compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise location of each atom.

In the case of Ni(H₂O)₆₂, the nickel(II) ion is coordinated by six water molecules, forming a [Ni(H₂O)₆]²⁺ cationic complex. researchgate.netnih.gov The geometry of this complex is typically a slightly distorted octahedron. nih.govwikipedia.org The perchlorate (B79767) ions, ClO₄⁻, act as counter-ions and are not directly bonded to the nickel center.

The crystal structure of hexaaquanickel(II) perchlorate dihydrate, Ni(H₂O)₆₂·2H₂O, has been determined to be monoclinic. researchgate.net This indicates a specific arrangement of the [Ni(H₂O)₆]²⁺ octahedra and perchlorate anions within the crystal lattice.

Analysis of Bond Distances and Angles within the Coordination Sphere

Detailed analysis of the single-crystal X-ray diffraction data allows for the precise measurement of bond lengths and angles within the [Ni(H₂O)₆]²⁺ cation. The Ni-O bond distances are a critical parameter, providing insight into the strength of the coordination bond. In a study of a related hexaaquanickel(II) complex, the Ni-O bond distance was found to be approximately 2.054 Å. nih.gov Correction for rigid-body motion, a refinement that accounts for thermal vibrations, adjusted this distance to 2.060 Å. nih.gov

The O-Ni-O bond angles within the octahedron are also determined. In a perfectly octahedral geometry, these angles would be 90° and 180°. Deviations from these ideal angles indicate the degree of distortion in the coordination sphere. wikipedia.org

The perchlorate anion, ClO₄⁻, typically exhibits a tetrahedral geometry. The Cl-O bond lengths and O-Cl-O bond angles within the perchlorate ion are also determined from the diffraction data. For instance, in a similar chlorate-containing compound, the Cl-O bond length was reported as 1.487 Å and the O-Cl-O bond angle as 106.45°. nih.gov It is important to note that the Cl-O bond distances in perchlorate anions can show a dependence on temperature in X-ray diffraction studies. escholarship.org

| Bond/Angle | Value | Compound Context |

|---|---|---|

| Ni-O Distance | ~2.054 Å | Hexaaquanickel(II) complex |

| Ni-O Distance (Corrected) | 2.060 Å | Hexaaquanickel(II) complex |

| Cl-O Distance (Perchlorate) | ~1.447 Å at 10 K | Perchlorate anion in a manganese complex |

| Cl-O Distance (Perchlorate) | ~1.428 Å at 170 K | Perchlorate anion in a manganese complex |

| O-Cl-O Angle (Chlorate) | 106.45° | Hexaaquanickel(II) chlorate |

Studies of Intermolecular Interactions and Supramolecular Architectures

In Ni(H₂O)₆₂, hydrogen bonds form between the hydrogen atoms of the coordinated water molecules and the oxygen atoms of the perchlorate anions. nih.gov These interactions link the cationic [Ni(H₂O)₆]²⁺ complexes and the anionic ClO₄⁻ ions into a stable three-dimensional lattice. The analysis of hydrogen bonding in the dihydrate form, Ni(H₂O)₆₂·2H₂O, indicates that these interactions are relatively weak, with distances in the range of 2.68 Å to 2.82 Å. researchgate.net

In some cases, nickel perchlorate can form complexes with other ligands that lead to more complex supramolecular structures, such as one-dimensional chains or two-dimensional networks, through various intermolecular forces including hydrogen bonding. iucr.org

Polymorphism Studies in Hydrated Nickel Perchlorate Systems

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties. For nickel perchlorate, several hydrated forms have been identified, including a hexahydrate, an octahydrate, a pentahydrate, a tetrahydrate, a nonahydrate, and a monohydrate. wikipedia.org

The existence of these different hydrates suggests a complex phase diagram dependent on conditions such as temperature and water activity. While the crystal structure of the hexahydrate is well-established, further research is needed to fully characterize the structures of all the polymorphic and hydrated forms of nickel perchlorate. A study on Ni(H₂O)₆₂ has proposed a phase transition mechanism between different phases of the crystal. researchgate.net

Advanced Spectroscopic Characterization for Structural Probing

Spectroscopic techniques provide complementary information to X-ray diffraction by probing the vibrational properties of the molecules within the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Anion Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a compound by measuring their characteristic vibrational frequencies.

For this compound, these techniques can be used to confirm the presence of both the coordinated water molecules (ligands) and the perchlorate anions.

Water Ligands: The vibrational modes of the coordinated water molecules give rise to distinct bands in the IR and Raman spectra. These include stretching (ν) and bending (δ) vibrations of the O-H bonds, as well as rocking, wagging, and twisting modes.

Perchlorate Anions: The perchlorate ion (ClO₄⁻), with its tetrahedral symmetry, has four characteristic vibrational modes. These are often observed in the Raman and IR spectra and can be used to confirm its presence as a non-coordinated anion. Characteristic peaks for the perchlorate ion include a strong, broad peak around 1064 cm⁻¹ and another at 621 cm⁻¹ in the FT-IR spectrum. researchgate.net Raman spectra show corresponding peaks for the ClO₄⁻ vibrations. researchgate.netspectrabase.com

Far-infrared (FIR) spectroscopy has been employed to study the low-frequency vibrations in Ni(H₂O)₆₂. These studies have identified vibrations corresponding to O-Ni-O bending, Ni-O stretching, and librational modes of the water molecules and perchlorate anions. researchgate.net

Electronic Spectroscopy (UV-Vis) for d-d Transitions and Electronic Structure

The electronic spectrum of this compound, formally Ni(H₂O)₆₂, in the visible region is characteristic of the [Ni(H₂O)₆]²⁺ ion, which has an octahedral geometry. The spectrum arises from electronic transitions between the d orbitals of the Ni²⁺ ion, which are split into two energy levels (t₂g and eg) by the ligand field of the six water molecules. libretexts.orguomustansiriyah.edu.iq These d-d transitions are relatively weak. libretexts.org

For a d⁸ ion like Ni²⁺ in an octahedral field, three spin-allowed transitions are expected. These correspond to the excitation of an electron from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. The electronic absorption spectrum of [Ni(H₂O)₆]²⁺ shows bands that are assigned to these transitions. scribd.com

The first and lowest energy transition, ³A₂g → ³T₂g, corresponds directly to the crystal field splitting energy (Δo or 10Dq). scribd.com The band for this transition in the [Ni(H₂O)₆]²⁺ complex is observed around 8,500 cm⁻¹ (approximately 1176 nm). scribd.com The other two spin-allowed transitions are observed at higher energies. It's important to note that sometimes the first band may appear to be split, which can be attributed to spin-orbit coupling effects. kyoto-u.ac.jp

Nuclear Magnetic Resonance (NMR) Studies of Solution-State Structures (if applicable)

Direct high-resolution solution-state NMR studies of paramagnetic compounds like this compound are challenging. The paramagnetic Ni²⁺ ion can cause significant broadening of NMR signals, often making the spectra difficult to interpret. However, specialized NMR techniques can sometimes be employed to study the structure and dynamics of such complexes in solution. springernature.com These methods can provide insights into the interactions between the metal ion and the solvent molecules. springernature.com

Thermal Analysis Techniques for Solid-State Transformations

Thermal analysis techniques are crucial for understanding the solid-state behavior of hydrated salts like this compound. These methods provide information on dehydration processes, phase transitions, and decomposition pathways as a function of temperature.

Thermogravimetric Analysis (TGA) for Hydration and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For hydrated salts, this technique is particularly useful for determining the number of water molecules and the temperatures at which they are lost.

In a typical TGA experiment on a hydrated nickel salt, such as nickel sulfate (B86663) hexahydrate, multiple mass loss steps are observed. researchgate.netresearchgate.net These steps correspond to the sequential removal of water molecules. The decomposition often proceeds through the formation of lower hydrates before the anhydrous salt is formed. researchgate.net At higher temperatures, the anhydrous salt itself will decompose. The atmosphere in which the analysis is conducted (e.g., air or an inert gas like helium) can significantly influence the decomposition mechanism and the final products. researchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Events and Energetics

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orghitachi-hightech.com This method is used to detect and quantify the energy changes associated with physical and chemical transformations. eag.comnih.gov

When this compound is heated, DSC can reveal endothermic and exothermic events. eag.com The dehydration process, where water molecules are lost, is typically observed as a series of endothermic peaks in the DSC curve. youtube.com Each peak corresponds to a specific dehydration step. Melting of the compound, if it occurs, will also appear as an endothermic peak. youtube.com Conversely, crystallization or some decomposition processes may appear as exothermic peaks. youtube.com By analyzing the DSC thermogram, one can determine the temperatures of these transitions and the enthalpy changes associated with them. hitachi-hightech.com

Mechanistic Studies of Thermal Decomposition Processes

Investigating the mechanism of thermal decomposition involves identifying the intermediate and final products and understanding the reaction pathways. For hydrated metal salts, the decomposition often begins with dehydration. researchgate.net The subsequent decomposition of the anhydrous salt can be complex.

Studies on related compounds, like pyrazoline derivatives, show that the decomposition mechanism can differ between the solid state (melted) and in solution. researchgate.net For nickel salts, the nature of the anion plays a significant role in the decomposition process. The decomposition mechanism can be elucidated by combining data from TGA with other analytical techniques, such as X-ray diffraction (XRD) of the residues at different temperatures, to identify the crystalline phases formed during the process. researchgate.net

Coordination Chemistry and Ligand Interaction Studies of Nickel Diperchlorate Hexahydrate

Octahedral Coordination Geometries and Distortions

In its hydrated form, nickel(II) perchlorate (B79767) hexahydrate features the complex cation [Ni(H₂O)₆]²⁺, where the nickel(II) ion is coordinated by six water molecules. iucr.orgwikipedia.org This arrangement results in an octahedral coordination geometry. iucr.orgquora.com The Ni(II) ion, with a d⁸ electron configuration, typically forms octahedral complexes that are characterized by specific bond angles and lengths. fiveable.meyoutube.com In an ideal octahedron, the O-Ni-O bond angles are 90° and 180°. However, slight distortions from this ideal geometry are common. For instance, in the crystal structure of [Ni(OH₂)₆]Cl₂·(18-crown-6)₂·2H₂O, the O-Ni-O bond angles deviate slightly from 90°, with values such as 91.62(3)°, 91.05(3)°, and 92.90(3)°. iucr.org The Ni-O bond lengths in this complex are approximately 2.0310(8) Å, 2.0567(8) Å, and 2.0474(8) Å. iucr.org

The Jahn-Teller effect, a geometric distortion of a non-linear molecule that reduces its symmetry and energy, is a key consideration in the coordination chemistry of transition metals. libretexts.org This effect is most pronounced for ions with degenerate electronic ground states, such as Cu(II) (d⁹). stackexchange.comwikipedia.org For Ni(II) in an octahedral field, the (t₂g)⁶(eg)² electron configuration does not have a degenerate ground state, and therefore, a strong Jahn-Teller distortion is not typically expected. youtube.comstackexchange.com However, minor distortions can still occur due to other factors like crystal packing and hydrogen bonding interactions. iucr.org

Solvent Coordination and Exchange Dynamics

The six water molecules in nickel diperchlorate hexahydrate are not merely water of crystallization; they are ligands directly bonded to the nickel ion. nih.gov The dynamics of the exchange of these coordinated water molecules with other solvent molecules or ligands is a fundamental aspect of its reactivity. The rate of solvent exchange at a metal center is a critical parameter that influences the kinetics of complex formation reactions.

Studies on solvent exchange at Ni(II) centers have revealed that the process is generally insensitive to the bulk solvent properties, suggesting that the immediate coordination environment of the nickel ion plays a more dominant role. researchgate.net The exchange of water molecules in the [Ni(H₂O)₆]²⁺ complex is a dynamic process, and its kinetics have been a subject of interest. acs.org First-principles molecular dynamics simulations have supported a dissociative mechanism for this water exchange. nih.gov

Reactivity with Diverse Organic and Inorganic Ligands

This compound is a valuable precursor for synthesizing a variety of nickel(II) coordination compounds due to the lability of the aqua ligands and the non-coordinating nature of the perchlorate anion in solution. wikipedia.orgsciencemadness.org

Formation of Chelates and Macrocyclic Complexes

Nickel(II) perchlorate readily reacts with chelating ligands to form stable complexes. Chelating ligands are multidentate, meaning they can form multiple bonds with the metal ion, leading to enhanced stability (the chelate effect). For example, nickel(II) perchlorate has been used in the synthesis of nickel(II) chelates with N-phenethyl-iminodiacetate-like ligands.

Furthermore, it is a key reagent in the template synthesis of macrocyclic complexes. In these reactions, the nickel ion acts as a template, organizing precursor molecules into a cyclic structure that would not form in its absence. A classic example is the Curtis reaction, where tris-(1,2-diaminoethane)nickel(II) perchlorate reacts with acetone (B3395972) to form a tetraaza macrocyclic complex. libretexts.org Nickel(II) perchlorate has also been instrumental in the synthesis of macrobicyclic nickel(II) complexes. acs.org

Investigations of Ligand Field Effects on Electronic Structure

The nature of the ligands coordinated to the Ni(II) ion significantly influences the electronic structure of the resulting complex. This is described by ligand field theory, which explains the splitting of the d-orbitals in the presence of ligands. The strength of the ligand field determines the magnitude of this splitting (Δ). fiveable.mestudyraid.com

Different ligands produce different ligand field strengths, which can be observed through spectroscopic techniques. For example, replacing the weak-field water ligands in [Ni(H₂O)₆]²⁺ with stronger field ligands like ammonia (B1221849) or various organic amines leads to changes in the electronic absorption spectra of the complexes. nih.govchemistryjournals.net These spectral changes can be correlated with the ligand field splitting energy, providing insights into the relative strengths of the ligands. nih.gov The study of these effects is crucial for understanding and predicting the magnetic and spectroscopic properties of nickel(II) complexes. chemistryjournals.netnih.gov

Role of Perchlorate Anion in Crystal Packing and Supramolecular Interactions

While often considered a non-coordinating anion in solution, the perchlorate anion (ClO₄⁻) can play a significant role in the solid-state structures of nickel complexes. iucr.org Although it rarely coordinates directly to the nickel ion, it actively participates in the crystal packing through various non-covalent interactions, such as hydrogen bonding and anion-π interactions. nih.govacs.orgacs.org

Theoretical and Computational Chemistry Approaches to Nickel Diperchlorate Hexahydrate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for studying the electronic structure and properties of transition metal complexes, including systems involving nickel(II) ions. In the context of nickel diperchlorate hexahydrate, which in its crystalline form is more accurately described as hexaaquanickel(II) perchlorate (B79767), Ni(H₂O)₆₂, DFT calculations provide a framework for understanding its fundamental chemical and physical characteristics.

Geometry Optimization and Equilibrium Structure Determination

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule or complex, known as geometry optimization. For the hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺, which is the core component of this compound, DFT calculations can precisely predict bond lengths and angles.

Theoretical studies on related nickel(II) complexes, often synthesized using nickel(II) perchlorate hexahydrate as a precursor, confirm the utility of DFT in reproducing experimental X-ray diffraction data. science.gov For instance, in various nickel(II) complexes with different organic ligands, DFT calculations have successfully predicted the coordination geometry around the Ni(II) center, which is frequently a distorted octahedron, similar to the [Ni(H₂O)₆]²⁺ ion. researchgate.net The optimized structure typically shows the Ni(II) ion at the center, coordinated by six water molecules. The perchlorate anions are generally not directly bonded to the nickel ion in the hexahydrate form but are located in the outer coordination sphere, participating in a network of hydrogen bonds with the aqua ligands.

| Parameter | Description | Typical DFT-Calculated Value Range |

| Ni-O Bond Length | The distance between the central nickel ion and the oxygen atom of a coordinated water molecule. | 2.05 - 2.10 Å |

| O-Ni-O Angle | The angle formed by two adjacent oxygen atoms and the central nickel ion. | 88 - 92° (for cis positions) |

| Coordination Geometry | The spatial arrangement of the water ligands around the nickel ion. | Distorted Octahedral |

This table presents typical ranges for geometric parameters of the [Ni(H₂O)₆]²⁺ cation as determined by DFT calculations in related systems.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

DFT is instrumental in analyzing the electronic structure of molecules by calculating the energies and shapes of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. inorgchemres.org

In studies of nickel(II) complexes, the nature of the HOMO and LUMO can reveal whether electronic transitions are centered on the metal ion, the ligands, or involve charge transfer between them. For the [Ni(H₂O)₆]²⁺ complex, the frontier orbitals are expected to have significant nickel d-orbital character. Computational studies on related nickel flavonolate complexes show that the HOMO and LUMO can be localized on different parts of the molecule, influencing its reactivity. researchgate.net The analysis of these orbitals helps in understanding the electronic transitions observed in UV-Vis spectroscopy.

| Orbital Property | Description | Significance |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap generally implies higher kinetic stability and lower chemical reactivity. inorgchemres.org |

| Molecular Orbitals | The distribution of electron density within the complex. | Helps to identify the nature of chemical bonds and the regions most susceptible to electrophilic or nucleophilic attack. |

Prediction and Interpretation of Spectroscopic Properties

DFT calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic absorption spectra, allowing for the assignment of observed absorption bands to specific electronic transitions.

For nickel(II) complexes, which are typically colored, TD-DFT can help interpret the d-d transitions that give rise to their characteristic colors. For instance, the visible absorption spectra of aqueous solutions containing the [Ni(H₂O)₆]²⁺ ion can be analyzed with TD-DFT to assign the bands to transitions between different electronic states of the Ni(II) ion in its octahedral coordination environment. inorgchemres.org Similarly, vibrational frequencies calculated by DFT can be compared with experimental IR and Raman spectra to confirm the structure and bonding within the complex.

| Spectroscopic Technique | Information Predicted by DFT/TD-DFT |

| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths, which correspond to the position and intensity of absorption bands. inorgchemres.org |

| Infrared (IR) & Raman Spectroscopy | Vibrational frequencies and intensities, which correspond to the stretching and bending modes of the chemical bonds. |

Computational Modeling of Magnetic Susceptibility

The magnetic properties of nickel(II) complexes, which have a d⁸ electron configuration, are of significant interest. In an octahedral field, the Ni(II) ion typically has two unpaired electrons, leading to paramagnetic behavior. DFT calculations can be employed to compute the magnetic exchange coupling constants in polynuclear nickel complexes. csic.es

For a mononuclear complex like Ni(H₂O)₆₂, DFT can be used to calculate the distribution of spin density, confirming that the unpaired electrons reside primarily on the nickel ion. This information is crucial for understanding the magnetic susceptibility data obtained from experiments. The calculated electronic structure provides the basis for rationalizing the observed magnetic moment.

Analysis of Chemical Reactivity Descriptors (e.g., Electrostatic Potential)

DFT provides a range of "chemical reactivity descriptors" that help predict how a molecule will interact with other chemical species. The molecular electrostatic potential (MEP) is one such descriptor. The MEP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

Molecular Dynamics Simulations of Solvation and Interfacial Behavior

While DFT is excellent for studying static properties of single molecules or small clusters, molecular dynamics (MD) simulations are used to model the behavior of systems over time. This approach is ideal for investigating processes like solvation and the interaction of ions with interfaces.

Research employing MD simulations specifically for the solvation of this compound in bulk water is limited. However, the principles of MD are well-established for studying hydrated ions. An MD simulation of Ni(H₂O)₆₂ in water would model the dynamic interactions between the hexaaquanickel(II) cation, the perchlorate anions, and the surrounding water molecules. Such a simulation could reveal details about the structure of the second solvation shell, the residence time of water molecules in the first hydration shell, and the diffusion of the ions through the solution.

More broadly, MD simulations have been used to study the interfacial behavior of nickel perchlorate. For example, simulations have been used to investigate the interaction of nickel and perchlorate ions with lipid membranes. acs.org These studies show that the perchlorate anion can adsorb to the membrane surface, which in turn influences the electrostatic attraction of the Ni²⁺ cations to the interface. acs.org This type of research is crucial for understanding the role of such ions in biological systems and at electrochemical interfaces. ua.es Although not focused on the hexahydrate complex itself, these studies demonstrate the power of MD in probing the complex dynamics at interfaces.

| Simulation Focus | Key Insights from MD |

| Solvation Dynamics | Structure of hydration shells beyond the first, ion-pairing behavior in solution, and transport properties (diffusion coefficients). |

| Interfacial Behavior | Adsorption mechanisms of ions at interfaces (e.g., lipid membranes, electrodes), changes in surface potential, and the structure of the interfacial solvent. acs.orgua.es |

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical investigations provide a powerful lens for examining the intricate details of reaction mechanisms at the atomic and electronic levels. These computational methods allow for the exploration of potential energy surfaces, the identification of transient intermediates and transition states, and the calculation of kinetic and thermodynamic parameters that govern the course of a chemical reaction. researchgate.netnumberanalytics.com While specific quantum chemical studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodologies applied to analogous nickel complexes and other energetic materials offer a clear blueprint for how such investigations would be conducted.

The primary goal of these investigations is to elucidate the step-by-step pathway of a reaction. This involves identifying the most energetically favorable route from reactants to products. Key to this is the concept of the potential energy surface (PES), a mathematical landscape that describes the energy of a molecular system as a function of its geometry. numberanalytics.com Computational methods are employed to map out this landscape, locating stable molecules (minima on the PES) and the saddle points that connect them, which represent the transition states of elementary reaction steps. arxiv.org

Methodological Approaches:

Density Functional Theory (DFT) is a predominant computational method for studying the reaction pathways of transition metal complexes due to its favorable balance of accuracy and computational cost. numberanalytics.comrsc.org Functionals such as B3LYP and PBE are commonly used in conjunction with appropriate basis sets, like 6-311G(d,p) or LANL2DZ, to model the electronic structure of nickel complexes. nih.govdntb.gov.ua For more precise energetic calculations, especially for complex reaction mechanisms, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (CCSD(T)) can be utilized, though they are more computationally demanding. numberanalytics.com

Quantum molecular dynamics (QMD) simulations are another powerful tool, particularly for studying the decomposition of energetic materials under extreme conditions like high temperature and pressure. researchgate.net These simulations can reveal the initial bond-breaking events and subsequent chemical transformations over picosecond timescales, providing a dynamic picture of the reaction mechanism. researchgate.net

Application to Nickel Complexes:

In the context of nickel complexes, quantum chemical studies have been instrumental in understanding various reaction mechanisms:

Ligand Substitution and Exchange: These studies can model the stepwise process of one ligand replacing another in the coordination sphere of the nickel ion. This involves calculating the energies of intermediates and the activation barriers for ligand association and dissociation.

Redox Reactions: The mechanisms of electron transfer processes involving the Ni(II)/Ni(I) or Ni(II)/Ni(III) redox couples can be investigated. For instance, in electrocatalytic reactions for hydrogen evolution, DFT calculations can help elucidate the proton-coupled electron transfer steps and the role of the nickel center in facilitating the formation of dihydrogen. rsc.org

Thermal Decomposition: For energetic materials containing nickel perchlorate, computational studies can predict the initial steps of thermolysis. researchgate.netnih.gov This often involves identifying the weakest bond in the complex, which is typically the first to break upon heating. For example, studies on similar energetic materials have identified N-NO2 or C-NO2 bond cleavage as initial decomposition steps. researchgate.net

Catalytic Cycles: In nickel-catalyzed reactions, DFT is used to map out the entire catalytic cycle, including substrate binding, oxidative addition, migratory insertion, and reductive elimination steps. For example, the mechanism of nickel-catalyzed hydroalkoxylation of dienes has been detailed, revealing the roles of hydrogen bonding and distinguishing between inner-sphere and outer-sphere pathways. rsc.org

Illustrative Data from Quantum Chemical Studies:

While specific data for this compound is not available, the following table illustrates the types of quantitative findings that are typically generated from quantum chemical investigations of reaction mechanisms for analogous nickel complexes.

| Reaction Step/Parameter | System | Method | Calculated Value | Unit |

| Activation Energy (Ea) | Thermolysis of a Nickel(II) Perchlorate Complex | Isoconversional Method | Varies with conversion | kJ/mol |

| Binding Energy Difference | [Ni(Cl)₂(H₂O)₄] cis vs. trans isomers | DFT/B3PW91 | 2.16 | kJ/mol |

| Redox Potential (Epc) | [Ni(L1)2] (Ni(II)/Ni(I)) | Cyclic Voltammetry | -1.48 | V vs. Fc/Fc⁺ |

| Reaction Barrier | Unimolecular NO₂ release from δ-HMX | DFT | +31.6 | kcal/mol |

This table is illustrative and compiles data from various studies on nickel complexes and energetic materials to demonstrate the nature of quantum chemical findings. researchgate.netdntb.gov.uarsc.orgresearchgate.net

Advanced Material Applications Derived from Nickel Diperchlorate Hexahydrate

Catalysis and Organic Transformations

Nickel diperchlorate hexahydrate has demonstrated significant potential as a catalyst or catalyst precursor in a variety of organic reactions. Its ability to facilitate complex chemical transformations, from hydrogenation to the formation of intricate cyclic systems, underscores its importance in modern synthetic chemistry.

Development of Nickel-Based Catalysts for Hydrogenation Reactions

This compound is utilized in the synthesis of nickel-based catalysts that are essential for hydrogenation processes in organic reactions. chemimpex.com While nickel complexes are widely recognized for their catalytic activity in hydrogenation, research has also delved into the electrochemical hydrogenation of nickel complexes, where nickel(II) perchlorate (B79767) itself can play a role. In such studies, nickel(II) perchlorate has been shown to be catalytically active for hydrogen evolution, providing a baseline for the performance of more complex nickel-based systems. rsc.org

Further research has explored the use of nickel(II) perchlorate in forming catalyst precursors for hydrogenation. For instance, a nickel(II) complex formed with a specific ligand and nickel(II) perchlorate has been investigated as a catalyst precursor for the hydrogenation of arenes. weizmann.ac.il This system demonstrated the capability to selectively reduce aromatic rings, a challenging and important transformation in organic synthesis.

Catalytic Activity in Hydrodehalogenation and Dehydrogenation

The application of this compound extends to dehalogenation and dehydrogenation reactions. Macrocyclic nickel(II) complexes, synthesized using nickel(II) perchlorate, have been shown to be effective catalysts in the reductive debromination of aryl bromides. nii.ac.jp This highlights the potential for developing tailored nickel catalysts for environmental remediation and fine chemical synthesis.

In the realm of dehydrogenation, the oxidative dehydrogenation of amine ligands coordinated to a nickel(II) center has been observed during the complex's preparation in the presence of air. researchgate.net The initial nickel complex was synthesized from nickel(II) perchlorate, indicating its role as a precursor to catalytically active species for dehydrogenation reactions. These reactions are crucial for the synthesis of unsaturated compounds, which are valuable intermediates in various chemical industries.

Promotion of Cycloaddition and Ring-Opening Processes in Organic Synthesis

This compound has emerged as a potent catalyst for cycloaddition and ring-opening reactions, enabling the construction of complex molecular architectures. It has been successfully employed in photochemical asymmetric [2+2] cycloadditions of α,β-unsaturated carbonyl compounds. chinesechemsoc.org In these reactions, a combination of this compound and a chiral ligand under blue light irradiation yields cyclobutane (B1203170) products with good yield and enantioselectivity. chinesechemsoc.org

Furthermore, this compound catalyzes the formal [3+2] cycloaddition between N-substituted indoles and donor-acceptor cyclopropanes, producing cyclopenta[b]indoles with high yields and diastereoselectivity. mdpi.com This methodology provides an efficient route to valuable nitrogen-containing fused ring systems. The versatility of nickel perchlorate in these transformations is further highlighted by its use in diastereoselective [3+2] cycloadditions of N-tosylaziridines and aldehydes, as well as regio- and diastereoselective [3+2] annulations of aryl oxiranyl dicarboxylates and indoles. rsc.org These reactions proceed with high selectivity to afford highly substituted 1,3-oxazolidines and 1H-furo[3,4-b]indoles, respectively. rsc.org

The following table summarizes the results of a nickel-catalyzed photochemical asymmetric [2+2] cycloaddition reaction where different metal salts were screened.

| Entry | Metal Salt | Yield of 3a (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield of 4a (%) |

| 1 | Ni(ClO₄)₂·6H₂O | 54 | 2:1 | 23 | 31 |

| 2 | Ni(BF₄)₂·6H₂O | 42 | 1.5:1 | 15 | 25 |

| 3 | Ni(OTf)₂ | 35 | 1:1 | 10 | 20 |

| 4 | Ni(OAc)₂ | <5 | - | - | <5 |

| Table 1: Screening of different nickel salts in a photochemical asymmetric [2+2] cycloaddition reaction. The combination of Ni(ClO₄)₂·6H₂O with a specific chiral ligand (L4) provided the best results in terms of yield and enantioselectivity for the desired product 3a. chinesechemsoc.org |

Precursor Role in CO2 Hydrogenation Catalysis

This compound serves as a precursor for the synthesis of catalysts for the hydrogenation of carbon dioxide, a critical reaction for CO2 utilization and the production of synthetic fuels. Researchers have synthesized nickel-containing imidazole (B134444) complexes, such as hexa(imidazole)nickel(II) perchlorate, from nickel(II) perchlorate. mdpi.com These complexes are then used as precursors to prepare nickel-based catalysts for the hydrogenation of CO2 to methane. mdpi.com The thermal decomposition of these perchlorate-based complexes can, however, lead to impurities that may affect the catalyst's performance. mdpi.com

Another approach involves the use of tris(ethylenediamine)nickel(II) perchlorate as a precursor for CO2 methanation catalysts. nih.gov The catalysts are prepared via solid-state combustion of the complex. The resulting materials, containing nickel oxide and metallic nickel, are then tested for their catalytic activity in the conversion of CO2 to methane. nih.gov The characteristics of the final catalyst are influenced by the nature of the precursor complex.

The table below shows the crystallite size of metallic nickel and nickel oxide in catalysts prepared from different nickel complexes.

| Precursor Complex | Phase | Crystallite Size (nm) |

| Ni(C₃H₄N₂)₆₂ | NiO | 10 |

| Ni | 20 | |

| Ni(C₃H₄N₂)₆₂ | NiO | 10 |

| Ni | 10 | |

| Table 2: Powder XRD data for the solid products of the combustion of nickel-imidazole complexes. The size of the metallic nickel crystallites is smaller when prepared from the perchlorate complex. mdpi.com |

Electrochemical and Energy Storage Systems

The electrochemical properties of nickel compounds are at the heart of various energy storage technologies. This compound is finding its place as a precursor material in the development of next-generation rechargeable batteries.

Research on Electrode Material Precursors for Rechargeable Batteries

This compound is identified as a precursor for battery materials. sigmaaldrich.comsigmaaldrich.com Its high solubility and the reactivity of the nickel ion make it a suitable starting material for the synthesis of active electrode materials. In the field of electrochemistry, this compound is utilized as an electrolyte in some applications, contributing to the efficiency of batteries and fuel cells. chemimpex.com While specific details on the synthesis of commercial battery cathodes from this compound are not extensively published in open literature, its role as a precursor is acknowledged in chemical supply databases and general chemical literature. The development of nickel-rich cathode materials, such as LiNiMnCo-oxide (NMC), is a major focus in the advancement of lithium-ion batteries, and various nickel salts are investigated as precursors in this research area.

Studies on Electrolyte Additives for Enhanced Battery Performance

While this compound itself is not typically used as a primary electrolyte additive, research into enhancing the performance of batteries with nickel-rich cathodes is a significant field. These studies are crucial for developing next-generation lithium-ion batteries with higher energy densities. The degradation of nickel-rich cathode materials, especially during high-voltage cycling, is a major challenge that researchers are addressing through the use of specific electrolyte additives. techbriefs.comeurekalert.org

One of the main issues with nickel-rich cathodes is particle cracking and the dissolution of transition metals from the cathode, which then deposit on the anode, a phenomenon known as "crosstalk". techbriefs.com To mitigate these problems, various additives are being investigated. For instance, lithium difluorophosphate (LiPO₂F₂) has been shown to create a protective surface layer on nickel-rich cathodes. This allows the battery to be cycled at high voltages (up to 4.8 V) while maintaining excellent performance, retaining 97% of its initial capacity after 200 cycles. techbriefs.comeurekalert.org The additive helps suppress the dissolution of transition metals, which is a key factor in the improved cycling performance. eurekalert.org

Other research has focused on multifunctional additives. Methoxytriethyleneoxypropyltrimethoxysilane (MTE-TMS), when added at just 1 wt%, has been demonstrated to stabilize the interface of both the nickel-rich cathode (specifically LiNi₀.₈₅Co₀.₁Mn₀.₀₅O₂) and the graphite (B72142) anode in a full-cell. researchgate.net This results in significantly improved long-term cycling stability, with a capacity retention of 84% after 100 cycles. researchgate.net The improved performance is attributed to the formation of stable protective films on both electrodes, which suppresses electrolyte decomposition and structural degradation. researchgate.net Dual-additive systems are also being explored to enhance the stability of the solid electrolyte interphase (SEI) and protect the cathode surface. researchgate.netmiragenews.com

These studies highlight a critical area of materials science where nickel compounds are central. The development of effective additives enables the use of high-energy, nickel-rich cathodes, paving the way for more powerful and durable lithium-ion batteries. eurekalert.org

Electrodeposition Studies for Nickel Coatings

Nickel electroplating is a widely used surface finishing process that imparts desirable properties such as corrosion resistance, wear resistance, and a decorative appearance. researchgate.netnickelinstitute.org The process involves passing an electric current through an electrolyte solution containing nickel ions (Ni²⁺), causing a thin layer of nickel to be deposited onto a substrate. wikipedia.org While Watts baths (based on nickel sulfate) are most common, research has also been conducted on alternative electrolytes, including those based on nickel perchlorate.

A study on the electrodeposition of nickel from perchlorate-based electrolytes identified a viable bath composition and optimal operating conditions. tandfonline.com The research recommended the following parameters for effective nickel deposition:

| Parameter | Recommended Value |

| Nickel | 29.2 g/l |

| Perchloric Acid | 201.0 g/l |

| Ammonium Chloride | 60–120 g/l |

| pH | 5.5-6.8 |

| Current Density | 1–5 A/dm² |

| Temperature | 50°C |

| Data from S. Sriveeraraghavan, et al., Transactions of the IMF, 2017. tandfonline.com |

This study demonstrates the feasibility of using perchlorate solutions for nickel plating, expanding the range of available electrolyte systems for this important industrial process. tandfonline.com The goal of such studies is often to achieve specific deposit characteristics, such as brightness, hardness, or low internal stress, for engineering applications like dimensional corrections or as an undercoat for other metals like chromium. wikipedia.org The addition of zinc ions to deposition baths has also been studied to create nickel-zinc (B8489154) alloy coatings with high nickel content, which can alter the grain size and mechanical properties of the resulting coating. researchgate.net

Investigation of Electrochromic and Supercapacitor Materials

Nickel compounds derived from precursors like this compound are key components in the research and development of electrochromic devices and supercapacitors.

Electrochromic Materials: Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. instras.com Nickel oxide (NiO) is a prominent electrochromic material, often used as an anodic layer in "smart windows" and displays. researchgate.netresearchgate.net It typically switches from a transparent or pale green state to a colored, brown-black state upon oxidation. instras.com The synthesis of NiO thin films for these applications can start from various nickel salts. Research has investigated devices that pair a tungsten oxide (WO₃) layer with a nickel oxide layer, using an electrolyte that can contain lithium perchlorate (LiClO₄). researchgate.net The performance of such devices is characterized by their optical modulation, switching speed, and long-term stability, with some demonstrating durability over thousands of color/decolor cycles. researchgate.net

Supercapacitor Materials: Supercapacitors, or electrochemical capacitors, are energy storage devices known for high power density and long cycle life. rhhz.net Nickel-based materials are heavily researched for use as electrode materials due to their high theoretical capacitance, multiple oxidation states for rich redox reactions, low cost, and environmental friendliness. rhhz.netresearchgate.net Materials such as nickel oxide (NiO), nickel hydroxides, nickel sulfides, and nickel borates have been explored. rhhz.netresearchgate.netrsc.org

The primary challenge for nickel-based supercapacitor electrodes is often their relatively low electrical conductivity and the structural changes they undergo during charging and discharging, which can limit performance. rhhz.netresearchgate.net To overcome these issues, researchers develop composite materials, for instance by combining nickel compounds with conductive materials like reduced graphene oxide (rGO). researchgate.net An asymmetric supercapacitor using a NiS/rGO composite as the positive electrode and activated carbon as the negative electrode achieved a high energy density of 43.8 Wh kg⁻¹ and maintained 91% of its capacitance after 5000 cycles. researchgate.net Similarly, amorphous nickel borate (B1201080) synthesized via a simple co-precipitation method has shown a high specific capacity and excellent cycling stability, retaining over 97% of its capacity after 10,000 cycles. rsc.org These studies underscore the potential of functional materials derived from nickel precursors in advanced energy storage applications.

Magnetic Materials Development

This compound serves as a crucial precursor in the development of advanced magnetic materials, from thin films and nanoparticles to complex coordination compounds with unique electronic and magnetic properties. researchgate.netfishersci.cafishersci.be

Precursor for Magnetic Thin Films and Nanomaterials

Nickel is a ferromagnetic material, and its nanoparticles (NPs) can exhibit size-dependent magnetic behaviors, including superparamagnetism below a critical size threshold. jchemrev.comrsc.org Various nickel salts, including nickel chloride and nickel nitrate (B79036), are commonly used as precursors in the chemical synthesis of nickel and nickel oxide (NiO) magnetic nanoparticles. jchemrev.comjchemrev.com this compound, as a soluble source of Ni(II) ions, is also a suitable starting material for such syntheses. sigmaaldrich.com

Chemical reduction is a common method for producing fine particles of ferromagnetic metals. jchemrev.com For example, nickel nanoparticles can be synthesized by reducing a nickel salt with a reducing agent like hydrazine (B178648) hydrate (B1144303) or sodium borohydride. jchemrev.com The resulting nanoparticles' magnetic properties, such as coercivity and saturation magnetization, are highly dependent on their size, crystallinity, and temperature. rsc.org

Studies of Electronic and Magnetic Properties of Derived Complexes

A significant area of research involves using this compound to synthesize novel coordination complexes and investigate their structure-property relationships. researchgate.netnih.gov By reacting Ni(ClO₄)₂·6H₂O with various organic ligands, scientists can create complex structures with specific geometries and study their resulting electronic and magnetic behaviors. fishersci.cafishersci.be

For example, reacting nickel(II) perchlorate with functionalized 2,2′:6′,2″-terpyridine derivatives has yielded mononuclear nickel(II) complexes. nih.gov Magnetic susceptibility measurements revealed that these complexes exhibit field-induced Single-Molecule Magnet (SMM) behavior, which arises from the specific distorted octahedral geometry around the nickel(II) ion. nih.gov Another study synthesized a complex of nickel(II) perchlorate with 1,3-bis(aminomethyl)cyclohexane-N,N,N′,N′-tetrakis-benzimidazole, which was characterized as a monomeric, pseudo-octahedral complex with paramagnetic properties. researchgate.net

The magnetic properties of several nickel(II) complexes derived from various ligands are summarized below:

| Complex Type | Ligand | Key Magnetic Property | Reference |

| Mononuclear Ni(II) | Functionalized Terpyridine | Field-Induced Single-Molecule Magnet Behavior | nih.gov |

| Mononuclear Ni(II) | 1,3-bis(aminomethyl)cyclohexane derivative | Paramagnetic | researchgate.net |

| Ni(II) Dimethoxybenzoates | 2,3- and 3,5-dimethoxybenzoate | High-spin octahedral, paramagnetic | scielo.br |

| Ni(II) with Thiourea Ligands | Polymethylenebis(phenylthiourea) | Octahedral or Square-Planar depending on ligand | rsc.org |

These studies contribute to the fundamental understanding of magnetochemistry and provide a basis for designing new materials with tailored magnetic responses for applications in information storage and quantum computing.

Synthesis of Other Functional Materials

Beyond the applications in batteries and magnetic materials, this compound is a versatile reagent for synthesizing a range of other functional coordination compounds. wikipedia.org The reaction of Ni(ClO₄)₂ with various simple and complex ligands leads to the formation of new materials with diverse structures and properties.

For instance, nickel(II) perchlorate readily forms complexes with a variety of nitrogen- and oxygen-donating ligands. Some examples include:

Ni(NH₃)₆₂ : A light purple crystalline solid formed with ammonia (B1221849). wikipedia.org

Complexes with Hydrazine (N₂H₄) : It can form compounds like Ni(ClO₄)₂·2N₂H₄ and Ni(ClO₄)₂·5N₂H₄. wikipedia.org The combination of nickel perchlorate and hydrazine can also produce nickel hydrazine perchlorate (NHP), an extremely sensitive and powerful primary explosive. osti.gov

Complexes with Urea (CO(NH₂)₂) : Forms a yellow-green solid with the formula Ni(ClO₄)₂·6CO(NH₂)₂. wikipedia.org

Complexes with Thiourea (CS(NH₂)₂) : Yields a pale green solid, Ni(ClO₄)₂·6CS(NH₂)₂. wikipedia.org

Complexes with Pyridine (B92270) : Forms various coordination compounds. wikipedia.org

The synthesis of these materials is often straightforward, involving the reaction of aqueous nickel(II) perchlorate with the desired ligand. osti.gov The resulting compounds can have interesting properties, from the explosive nature of hydrazine complexes to the specific coordination geometries found in pyridine complexes, making them subjects of study in coordination chemistry and materials science. wikipedia.orgosti.gov

Precursor Chemistry for Ceramics and Metal Oxides

This compound is a versatile precursor for producing a range of nickel-containing ceramics and metal oxides. This is primarily achieved through thermal decomposition, sol-gel, and hydrothermal methods, which leverage the compound's chemical properties to form materials with specific crystalline structures and functionalities.

The thermal decomposition of this compound is a common method for synthesizing nickel(II) oxide (NiO). Upon heating, the compound loses its water of hydration and subsequently decomposes to form NiO nanoparticles. researchgate.netgoogle.com The perchlorate anion acts as a strong oxidizing agent during this process, facilitating the formation of nickel oxide. dss.go.th Research has shown that complexes of nickel perchlorate with organic ligands, such as ethylenediamine (B42938) or imidazole, can be synthesized and then thermally decomposed to produce nickel oxide. dss.go.thresearchgate.net For instance, the gasification of a tris(ethylenediamine)nickel(II) perchlorate complex results in the formation of nickel oxide. dss.go.th The resulting NiO often exhibits properties suitable for applications in catalysis and as a p-type semiconductor. science.govscience.gov

Beyond simple nickel oxide, this compound is also a precursor for more complex oxide ceramics, including nickel ferrite (B1171679) (NiFe₂O₄) and nickel aluminate (NiAl₂O₄). Nickel ferrite nanoparticles, which have an inverse spinel structure, can be synthesized using nickel perchlorate as the nickel source in combination with an iron precursor. google.comgoogleapis.com These materials are of interest for their magnetic properties. science.gov Similarly, nickel aluminate, a refractory ceramic with applications in catalysis, can be prepared using nickel-containing precursors. While various nickel salts can be used, the principle of combining a nickel source with an aluminum source, followed by calcination, is key to forming the spinel structure. science.gov The use of nickel perchlorate in a solid-state combustion synthesis with alumina (B75360) has been explored for creating nickel-alumina catalysts, where an active nickel oxide phase is formed. researchgate.net

The synthesis method can significantly influence the properties of the resulting ceramic material. For example, solvothermal synthesis using a nickel perchlorate precursor can be employed to create Fe₃O₄@NiₓFe₃₋ₓO₄ core-shell nanoparticles with enhanced electrocatalytic properties. uab.cat The table below summarizes various synthesis parameters and resulting materials derived from this compound.

| Target Material | Synthesis Method | Co-precursor/Reagents | Key Findings | Reference |

| Nickel Oxide (NiO) | Thermal Decomposition of a Complex | Ethylenediamine | Formation of NiO from a Ni(C₂H₈N₂)₃₂ complex. | dss.go.th |

| Fe₃O₄@NiₓFe₃₋ₓO₄ | Solvothermal Synthesis | Fe₃O₄ seeds | Creation of core-shell nanoparticles with enhanced electrocatalytic activity. | uab.cat |

| Nickel Ferrite (NiFe₂O₄) | Co-precipitation/Thermal Decomposition | Iron precursor | Nickel perchlorate is listed as a potential precursor for producing nickel ferrite nanoparticles. | google.comgoogleapis.com |

| Nickel-Alumina Catalyst | Solid-State Combustion | Alumina | Formation of an active nickel oxide phase on an alumina support. | researchgate.net |

Development of Nickel-Based Alloys with Enhanced Properties

This compound also plays a role in the development of nickel-based alloys, primarily through electrochemical deposition processes. nanorh.com In this context, it serves as a source of nickel ions in the electrolyte bath, which are then reduced at the cathode to form a metallic nickel or nickel alloy coating on a substrate. The composition and properties of the resulting alloy can be tailored by controlling the bath composition and deposition parameters.

Historical studies from the 1960s laid the groundwork for using nickel perchlorate in the electrodeposition of alloys. Research on the deposition of tin-nickel (Sn-Ni) alloys from fluoride-perchlorate baths demonstrated the feasibility of co-depositing these metals. dss.go.th These early investigations explored the fundamental electrochemical behavior of nickel in perchlorate solutions, providing insights into the kinetics of nickel deposition and dissolution. unlp.edu.ar

More recent applications have explored the use of nickel perchlorate in creating nickel-based alloy coatings with specific functionalities. For instance, it has been mentioned in the context of producing amorphous ternary nickel-chromium-phosphorus (Ni-Cr-P) alloys. science.gov These amorphous alloys are of interest for their unique combination of properties, such as high strength and corrosion resistance. While nickel sulfate (B86663) and chloride are more commonly used in industrial electroplating, perchlorate-based baths offer an alternative system that can influence the structure and properties of the deposited alloy.

The table below outlines examples of nickel-based alloys where nickel perchlorate has been used or studied as a component in the electrodeposition bath.

| Alloy System | Deposition Method | Bath Components | Key Properties/Findings | Reference |

| Tin-Nickel (Sn-Ni) | Electrodeposition | Stannous fluoride, Nickel perchlorate | Early studies on the co-deposition of Sn and Ni from a mixed fluoride-perchlorate electrolyte. | dss.go.th |

| Nickel-Chromium-Phosphorus (Ni-Cr-P) | Electrodeposition | Nickel salt (perchlorate mentioned as a possibility), Chromium salt, Phosphorus source | Formation of amorphous ternary alloys with potential for high strength and corrosion resistance. | science.govscience.gov |

| General Nickel Coatings | Electrodeposition | Nickel perchlorate solutions | Provides a source of nickel ions for creating uniform and high-quality nickel coatings that enhance corrosion resistance and wear properties. | nanorh.com |

Mechanistic Research on Chemical Transformations Involving Nickel Diperchlorate Hexahydrate

Reaction Pathways in Solution-Phase Processes

In aqueous solutions, nickel diperchlorate hexahydrate dissolves to form the hexaaquanickel(II) complex ion, [Ni(H₂O)₆]²⁺. The primary reaction pathways in solution involve the substitution of these coordinated water ligands by other Lewis bases. These ligand exchange reactions are fundamental to the synthesis of a wide array of nickel complexes.

A prominent example is the reaction with ammonia (B1221849) (NH₃). When an excess of ammonia solution is added to an aqueous solution of this compound, the water ligands are displaced, leading to the formation of the hexamminenickel(II) complex. sciencemadness.org This complex precipitates from the solution as a lavender-colored solid, Ni(NH₃)₆₂. sciencemadness.org The reaction proceeds as follows:

Ni(H₂O)₆₂ (aq) + 6 NH₃ (aq) → Ni(NH₃)₆₂ (s) + 6 H₂O (l)

The perchlorate (B79767) ions (ClO₄⁻) typically act as non-coordinating counter-ions in these solution-phase reactions, although they can participate in the solid-state structure of the final product. sciencemadness.org Similar ligand substitution reactions occur with other amines. For instance, bidentate ligands like ethylenediamine (B42938) (en) react to form chelate complexes, such as tris(ethylenediamine)nickel(II) perchlorate, Ni(en)₃₂. sciencemadness.orgsciencemadness.org

The compound is also a precursor for synthesizing complexes with various other nitrogen- and oxygen-donating ligands. wikipedia.orgnanorh.com These reactions are driven by the formation of thermodynamically stable coordination complexes with the nickel(II) center.

Table 1: Examples of Solution-Phase Reactions

| Reactant | Ligand | Product Complex | Reference |

|---|---|---|---|

| This compound | Ammonia (NH₃) | Ni(NH₃)₆₂ | sciencemadness.orgwikipedia.org |

| This compound | Ethylenediamine (en) | Ni(en)₃₂ | sciencemadness.orgsciencemadness.org |

| This compound | Hydrazine (B178648) (N₂H₄) | Ni(N₂H₄)₂₂ | wikipedia.org |

| This compound | Urea (CO(NH₂)₂) | Ni(CO(NH₂)₂)₆₂ | wikipedia.org |

Solid-State Reaction Mechanisms and Intermediates

The solid-state chemistry of this compound and its derivatives is often dominated by thermal decomposition. While direct studies on Ni(ClO₄)₂·6H₂O are limited, extensive research on its common derivative, hexamminenickel(II) perchlorate, Ni(NH₃)₆₂, provides significant insight into the mechanisms. Anhydrous nickel perchlorate cannot be obtained by simply heating the hexahydrate, as the compound decomposes. sciencemadness.org

The thermal decomposition of Ni(NH₃)₆₂ in a vacuum occurs in two distinct stages. rsc.org

Partial Deammination: Between 80°C and 140°C, a reversible endothermic dissociation occurs. In this step, four ammonia ligands are lost, forming diammine-nickel(II) perchlorate as a stable intermediate. The activation energy for this process is estimated to be 17 ± 2 kcal/mole, corresponding to the energy required to break the Ni-N bonds. rsc.org Ni(NH₃)₆₂ (s) ⇌ Ni(NH₃)₂₂ (s) + 4 NH₃ (g)

Redox Decomposition: At higher temperatures, between 240°C and 280°C, an irreversible and exothermic decomposition takes place. This reaction is explosive above approximately 280°C. The process involves a complex redox reaction between the ammonia (fuel) and the perchlorate ion (oxidizer), yielding gaseous products and a solid residue of nickel oxide (NiO) with some nickel chloride. rsc.org The kinetics of this decomposition stage follows the Avrami–Erofeyev equation with an activation energy of 32.7 kcal/mole. rsc.org

Studies on the thermal decomposition of the related compound nickel nitrate (B79036) hexahydrate show a multi-step process involving dehydration to form lower hydrates and anhydrous nickel nitrate, followed by decomposition to nickel oxides. researchgate.netjetir.org This suggests that the decomposition of this compound itself would likely begin with a dehydration step to form lower hydrates before the more energetic decomposition involving the perchlorate anion occurs. jetir.orglookchem.com

Table 2: Stages of Thermal Decomposition of Hexamminenickel(II) Perchlorate

| Stage | Temperature Range | Process | Intermediate/Product | Activation Energy (kcal/mole) | Reference |

|---|---|---|---|---|---|

| 1 | 80–140°C | Reversible Deammination | Ni(NH₃)₂₂ | 17 ± 2 | rsc.org |

Oxidation-Reduction Chemistry and Lewis Acidity

The chemical behavior of this compound is characterized by the distinct roles of its constituent ions: the nickel(II) cation and the perchlorate anion.

Lewis Acidity The nickel(II) ion, [Ni]²⁺, functions as a Lewis acid, meaning it is an electron-pair acceptor. sciencemadness.org In solution, the [Ni(H₂O)₆]²⁺ complex readily reacts with Lewis bases (electron-pair donors) like ammonia, ethylenediamine, and urea. sciencemadness.orgwikipedia.org In these ligand substitution reactions, the nickel center accepts lone pairs of electrons from the nitrogen or oxygen atoms of the ligands to form new coordinate bonds. sciencemadness.org This Lewis acidity is fundamental to its use as a catalyst for various organic reactions, where it can activate substrates by coordinating to lone-pair-bearing atoms. nanorh.comwikipedia.org For example, in nickel-catalyzed reactions, the interaction with a Lewis acid can enhance reactivity by increasing charge transfer from the metal to the substrate. rsc.org In the formation of the hexammine complex, the nickel ion's oxidation state remains +2, demonstrating a classic Lewis acid-base interaction without a redox change. sciencemadness.org

The dual nature of the compound is evident in the thermal decomposition of its amine complexes, where the ammonia ligand acts as the reducing agent (fuel) and the perchlorate ion acts as the oxidizing agent. sciencemadness.org This internal redox reaction is what makes compounds like Ni(NH₃)₆₂ energetic materials. sciencemadness.orgrsc.org

Table 3: Summary of Lewis Acid and Redox Properties

| Feature | Description | Chemical Species Involved | Example Reaction | Reference |

|---|---|---|---|---|

| Lewis Acidity | The Ni(II) ion acts as an electron-pair acceptor. | Ni²⁺ | Formation of [Ni(NH₃)₆]²⁺ from [Ni(H₂O)₆]²⁺ and NH₃. | sciencemadness.orgwikipedia.org |

| Oxidizing Agent | The perchlorate ion is a strong oxidizer. | ClO₄⁻ | Thermal decomposition of Ni(NH₃)₆₂ with organic ligands. | sciencemadness.orgrsc.org |

| Redox Stability | The Ni(II) ion is relatively stable to redox change in simple ligand exchange. | Ni²⁺ | Ni(II) remains Ni(II) upon reaction with ammonia in solution. | sciencemadness.org |

Analytical Research Methodologies Utilizing Nickel Diperchlorate Hexahydrate

Development of Reagents for Nickel Ion Quantification

Nickel diperchlorate hexahydrate is employed in analytical chemistry for the detection and quantification of nickel. chemimpex.com Its utility lies in its ability to provide a pure and controlled source of nickel ions, which is essential for creating accurate calibration standards for various analytical techniques. nanorh.com These standards are fundamental for determining the concentration of nickel in diverse samples, including environmental and industrial materials. nanorh.comchemimpex.com

One of the analytical approaches for nickel ion quantification is kinetic-catalytic spectrophotometry. A notable example is a method based on the catalytic effect of Ni(II) on the oxidation of a fluorescent compound by an oxidizing agent. In one such system, trace amounts of Ni(II) catalyze the oxidation of the polyhydroxy flavonoid morin (B1676745) by hydrogen peroxide in a buffer solution at a specific pH. spectroscopyonline.com This catalytic action leads to a decrease, or quenching, of the natural fluorescence of morin. spectroscopyonline.com

The key principle of this quantification method is that the rate of the fluorescence quenching is directly proportional to the concentration of the Ni(II) catalyst present in the sample. spectroscopyonline.com By measuring the change in fluorescence intensity over time, a calibration curve can be constructed using standard solutions of known Ni(II) concentrations. While research in this specific area has utilized standard solutions prepared from other high-purity nickel salts like nickel chloride hexahydrate, this compound serves as an equally suitable primary standard for generating these essential calibration curves due to its high purity and solubility. nanorh.comspectroscopyonline.com

Key Parameters in a Kinetic Fluorescence Method for Ni(II) Quantification:

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Ni(II) ions | To catalyze the oxidation reaction. |

| Reagents | Morin, Hydrogen Peroxide | Morin acts as the fluorescent indicator and H₂O₂ as the oxidant. |

| Medium | Na₂B₄O₇-NaOH buffer (pH 10.10) | Provides the optimal pH for the catalytic reaction. spectroscopyonline.com |

| Detection | Fluorescence Spectrophotometry | Measures the quenching of morin's fluorescence. |

| Wavelengths | λex = 440 nm, λem = 530 nm | Maximum excitation and emission wavelengths for morin. spectroscopyonline.com |

| Quantification | Linear relationship | The concentration of Ni(II) shows a linear correlation with the fluorescence intensity. spectroscopyonline.com |

Applications in the Study of Nickel-Containing Compounds

This compound is extensively used as a starting material or precursor in coordination chemistry for the synthesis of new and complex nickel-containing compounds. nanorh.comfishersci.be Its utility stems from the fact that the perchlorate (B79767) ion (ClO₄⁻) is a weakly coordinating anion, which means it does not readily bond to the nickel center and can be easily displaced by other molecules (ligands). This property makes the nickel ion highly available to react with a wide variety of organic and inorganic ligands to form new complexes. sciencemadness.orgsciencemadness.org

Researchers utilize this compound to synthesize compounds for studying electronic and magnetic properties, catalytic activity, and structural chemistry. fishersci.beresearchgate.net For example, it is a key starting material for creating homometallic, trinuclear heteroscorpionate complexes, which are of interest for their unique magnetic and electronic characteristics. fishersci.be

Furthermore, it is employed in the metal-template synthesis of macrocyclic compounds. researchgate.net In these reactions, the nickel ion acts as a template, organizing precursor molecules around itself to facilitate a cyclization reaction that would otherwise be unlikely to occur, leading to the formation of complex ring structures. researchgate.netlibretexts.org

The compound also serves as a precursor for a wide range of coordination complexes by reacting it with various nitrogen- and sulfur-donating ligands. wikipedia.orgsciencemadness.org The resulting complexes often exhibit interesting properties and structures, contributing to the fundamental understanding of nickel's coordination chemistry. sciencemadness.orgsciencemadness.org

Examples of Nickel Compounds Synthesized from this compound:

| Precursor | Ligand/Reagent | Synthesized Compound/Complex Type | Research Interest |

|---|---|---|---|

| Ni(ClO₄)₂·6H₂O | Heteroscorpionate Ligands | Homometallic, trinuclear complexes fishersci.be | Electronic and magnetic properties fishersci.be |

| Ni(ClO₄)₂·6H₂O | Ammonia (B1221849) (NH₃) | Hexaamminenickel(II) perchlorate (Ni(NH₃)₆₂) sciencemadness.org | Energetic materials, coordination chemistry sciencemadness.orgsciencemadness.org |

| Ni(ClO₄)₂·6H₂O | Ethylenediamine (B42938) (en) | Tris(ethylenediamine)nickel(II) perchlorate (Ni(en)₃₂) sciencemadness.org | Coordination chemistry, stereoisomerism sciencemadness.orglibretexts.org |

| Ni(ClO₄)₂·6H₂O | Pyridine (B92270) | Nickel-pyridine complexes wikipedia.org | Coordination chemistry |

| Ni(ClO₄)₂·6H₂O | Hydrazine (B178648) (N₂H₄) | Nickel-hydrazine complexes sciencemadness.org | Energetic materials sciencemadness.org |

| Ni(ClO₄)₂·6H₂O | 1,1-Cyclopropane Diesters & Azomethine Imines | Tricyclic dihydroquinoline derivatives researchgate.net | Catalysis, organic synthesis researchgate.net |

| Ni(ClO₄)₂·6H₂O | Indoles & Aryl Oxiranyl-dicarboxylates | Furo[3,4-b]indoles researchgate.net | Catalysis, organic synthesis researchgate.net |

Future Research Directions and Emerging Paradigms

Exploration of Novel Ligand Systems for Advanced Coordination Chemistry

The coordination chemistry of nickel is exceptionally rich, featuring a wide variety of geometries and oxidation states. chemijournal.com Future research will move beyond simple monodentate ligands to explore complex, multidentate, and functionalized ligand systems. The use of nickel diperchlorate hexahydrate as a starting material is advantageous due to the facile displacement of its water and perchlorate (B79767) ligands.

Research is trending towards the use of sterically demanding ligands and those with specific electronic properties to control the coordination environment of the nickel(II) center. For example, the synthesis of nickel complexes with bidentate N,O-type ligands has been shown to produce both mononuclear and dinuclear structures with potential applications in ethylene (B1197577) oligomerization. rsc.org Similarly, the exploration of sulfur-containing ligands, such as PSP-type phosphines (R₂PSPR₂), which have been largely overlooked, could lead to new catalysts for cross-coupling reactions. chemrxiv.org

A particularly exciting frontier is the use of in situ reactions where the final ligand is formed around the nickel center during the complexation reaction. This can lead to unexpected and novel ligand transformations and the formation of unique complex geometries, such as mononuclear square planar or dinuclear octahedral complexes, which have shown catalytic activity in CO₂ fixation. rsc.org The design of such template syntheses, where the nickel ion directs the assembly of the ligand, opens up pathways to previously inaccessible molecular architectures. nih.gov

Integration into Hybrid Organic-Inorganic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic bridging ligands. mdpi.com The structural robustness and ease of synthesis make nickel-based MOFs promising for applications in environmental remediation, such as the adsorption of contaminants. nih.gov